5-Hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide
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Overview
Description
5-Hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide is a compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been widely studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole core . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are also employed to synthesize indazole derivatives . These reactions typically occur under mild conditions, using oxygen as the terminal oxidant in solvents like DMSO .
Industrial Production Methods
Industrial production of indazole derivatives often involves metal-catalyzed synthesis due to its efficiency and high yields. The use of catalysts like copper and silver facilitates the formation of the indazole core with minimal byproducts . Solvent-free and catalyst-free methods are also explored to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl nitrite.
Reduction: Reductive cyclization reactions are common in the synthesis of indazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the indazole ring.
Common Reagents and Conditions
Oxidation: tert-Butyl nitrite in the presence of a catalyst.
Reduction: Reductive cyclization using hydrazine.
Substitution: Various electrophiles and nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
5-Hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an anti-inflammatory and anticancer agent.
Medicine: Investigated for its therapeutic properties in treating various diseases.
Industry: Employed in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: Another indazole derivative with similar biological activities.
2H-Indazole: Shares structural similarities but differs in tautomeric form.
Indole: A related heterocyclic compound with a wide range of biological activities.
Uniqueness
5-Hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide is unique due to its specific substitution pattern, which can result in distinct biological activities compared to other indazole derivatives .
Properties
CAS No. |
918946-39-1 |
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Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-hydroxy-N,2-dimethylindazole-3-carboxamide |
InChI |
InChI=1S/C10H11N3O2/c1-11-10(15)9-7-5-6(14)3-4-8(7)12-13(9)2/h3-5,14H,1-2H3,(H,11,15) |
InChI Key |
MUAGXWKFMAHWKE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C2C=C(C=CC2=NN1C)O |
Origin of Product |
United States |
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